molecular formula C9H9ClN2 B169994 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 146398-90-5

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B169994
CAS No.: 146398-90-5
M. Wt: 180.63 g/mol
InChI Key: VRXHWVFITROOAZ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with a chlorinating agent to introduce the chlorine atom at the 4-position. This is followed by cyclization to form the pyrrolo[3,2-c]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein .

Comparison with Similar Compounds

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

These compounds share some chemical properties but can exhibit different reactivity and biological activity due to the differences in their structures.

Properties

IUPAC Name

4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXHWVFITROOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484663
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146398-90-5
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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